![molecular formula C18H15N3O2S B5676094 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5676094.png)
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and corroborated through spectral studies like IR, NMR, and Mass spectroscopy. For instance, a series of innovative derivatives were synthesized by cyclocondensation of carbohydrazones with thioglycolic acid in DMF, indicating a methodological approach that could be adapted for the target compound (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds is typically achieved through spectral studies, including IR, 1H NMR, 13C NMR, and mass spectrometry. These analyses help confirm the structure of synthesized compounds, essential for understanding the specific molecular framework and interactions of the target compound.
Chemical Reactions and Properties
Chemical reactions involve the functionalization and modification of the core structure, as seen in the use of 4-amino-2,1,3-benzothiadiazole as a directing group for C-H activation/functionalization in carboxamide systems. This suggests that the target compound could also undergo various chemical reactions to alter its properties or enhance its activity (Reddy, Bisht, Parella, & Babu, 2016).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-11-7-14-9-13(4-6-17(14)23-11)18(22)21(2)10-12-3-5-15-16(8-12)20-24-19-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJXWKLDASLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-Benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide |
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